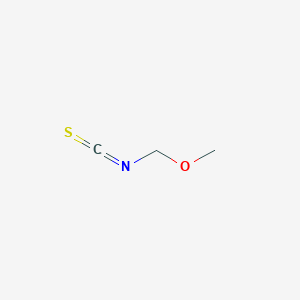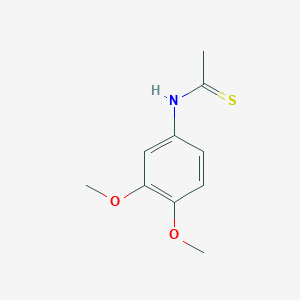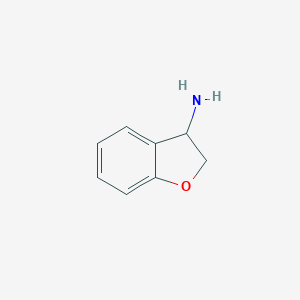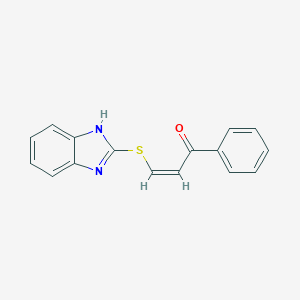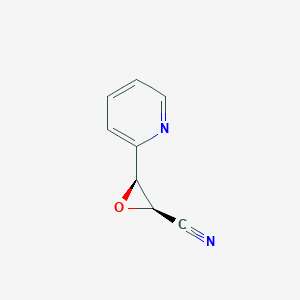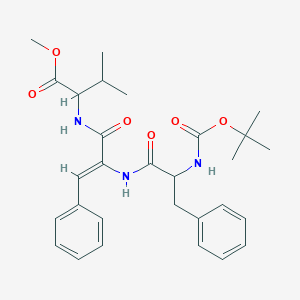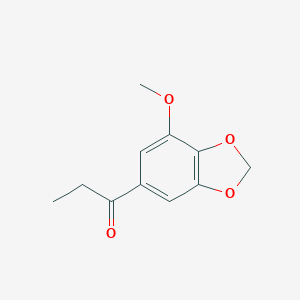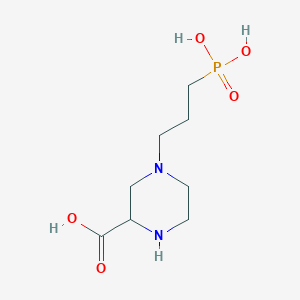
4-(3-ホスホノプロピル)ピペラジン-2-カルボン酸
説明
Potent, competitive NMDA antagonist. See separate isomer. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
科学的研究の応用
神経薬理学
CPPは、NMDA受容体の競合的拮抗薬です 。グルタミン酸結合部位に可逆的に結合することで、ほとんどのNMDA受容体サブタイプを阻害します。この特性により、アルツハイマー病、パーキンソン病、統合失調症など、NMDA受容体活性に関与する神経学的障害と潜在的な治療法を研究する上で価値があります。
作用機序
Target of Action
The primary target of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP , is the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
3-2-CPP acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. The selective N-4 alkylation of piperazine-2-carboxylic acid esters is involved in this process .
Biochemical Pathways
The action of 3-2-CPP on the NMDA receptor affects the glutamatergic signaling pathway . By blocking the activity of the NMDA receptor, 3-2-CPP can modulate the flow of ions through the cell membrane and influence neuronal excitability .
Result of Action
By acting as an NMDA receptor antagonist, 3-2-CPP can influence neuronal excitability and synaptic plasticity . This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory.
特性
IUPAC Name |
4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVGUPIVTLGRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905774 | |
| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100828-16-8, 9075-64-3 | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100828-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100828168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxypeptidase P from Penicillium jan-thinellum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Y1I8ZD4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid interact with its target and what are the downstream effects?
A1: 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid acts as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. [, ] This means it binds to the glutamate binding site on the NMDA receptor, preventing glutamate, the endogenous excitatory neurotransmitter, from binding and activating the receptor. [] As a result, CPP inhibits NMDA receptor-mediated currents, reducing neuronal excitability. This mechanism underlies its potential anticonvulsant, neuroprotective, and anesthetic effects. [, , ]
Q2: What is the significance of the different enantiomers of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid?
A2: The research highlights the importance of chirality for the biological activity of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid. The D-enantiomer of CPP, also known as D-CPP, exhibits significantly higher potency as an NMDA receptor antagonist compared to the L-enantiomer (L-CPP). [] Specifically, D-CPP-ene, the unsaturated analog of D-CPP, has been identified as one of the most potent, enantiomerically pure, competitive NMDA antagonists. [] This difference in activity emphasizes the stereoselective nature of drug-receptor interactions.
Q3: How do structural modifications to 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid influence its NMDA receptor subtype selectivity?
A3: Research on 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid derivatives reveals that even small structural changes can significantly impact NMDA receptor subtype selectivity. While CPP exhibits a general preference for NMDA receptors containing the NR2A subunit, modifications like the introduction of bulky aromatic substituents can alter this selectivity profile. [] For instance, compounds like UBP141 and UBP145 display a shift towards higher selectivity for NR2D-containing receptors. [] This understanding of structure-activity relationships is crucial for designing compounds with tailored pharmacological profiles.
Q4: What are the implications of distinct NMDA receptor subtypes for the effects of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid?
A4: Studies using 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid and other NMDA receptor antagonists with varying subtype selectivities, such as PPDA, provide evidence that different NMDA receptor subtypes contribute to distinct physiological processes. [] For example, contrasting the effects of CPP and PPDA revealed pharmacologically distinct components of the NMDA receptor-mediated response at the CA3-CA1 hippocampal synapse, suggesting that these subtypes may play different roles in synaptic plasticity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)

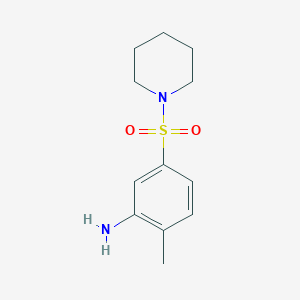
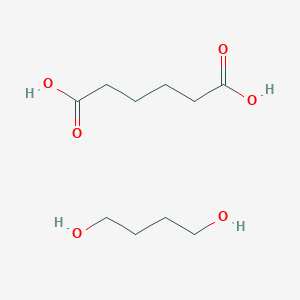

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
